molecular formula C14H8ClN3O B2679627 1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 107145-02-8

1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B2679627
CAS No.: 107145-02-8
M. Wt: 269.69
InChI Key: OZLFBGHXGDRFQT-UHFFFAOYSA-N
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Description

1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C14H8ClN3O and its molecular weight is 269.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound involved in the synthesis of various heterocyclic compounds, showing its importance in the development of novel pharmaceuticals and materials. Its unique structure allows it to participate in reactions leading to complex molecular architectures, crucial for drug development and material science.

  • Heterocycle Formation : It serves as a precursor in the synthesis of fused heterocycles, showcasing its utility in creating complex molecular structures with potential therapeutic applications. This process involves condensation reactions with other heterocyclic compounds to produce new benzimidazo heterocycles, which are significant in the development of drugs with improved efficacy and specificity (Gokhale & Seshadri, 1987).

  • Pharmacological Potential : Research into compounds structurally related to 1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has led to the discovery of potent inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1, highlighting its significance in the search for new treatments for diseases like type-2 diabetes. This illustrates the compound's role in synthesizing drug candidates labeled with carbon isotopes for metabolic and pharmacokinetic studies (Latli et al., 2017).

  • Novel Derivatives and Biological Activity : The synthesis of new derivatives from 1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has led to compounds with potential antimicrobial and antioxidant activities. These activities are crucial for the development of new therapeutic agents capable of combating resistant microbial strains and oxidative stress-related diseases. The creation of triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives from its structure demonstrates its versatility in medicinal chemistry (Flefel et al., 2018).

  • Material Science Applications : Beyond its pharmaceutical applications, 1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives have been explored for their potential in material science, including the development of fluorescent compounds and materials. The synthesis and study of such derivatives have expanded the understanding of their fluorescent properties, potentially leading to applications in optical materials and sensors (Rangnekar & Rajadhyaksha, 1986).

Properties

IUPAC Name

1-chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O/c1-8-9(6-16)14-17-11-4-2-3-5-12(11)18(14)13(15)10(8)7-19/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLFBGHXGDRFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1C=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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